

# Spectroscopic Profiling of Nicotinic Acid and Key Analogs: A Comparative Technical Guide

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## Compound of Interest

Compound Name: 5-(3-Aminophenyl)nicotinic acid

CAS No.: 1261995-87-2

Cat. No.: B111547

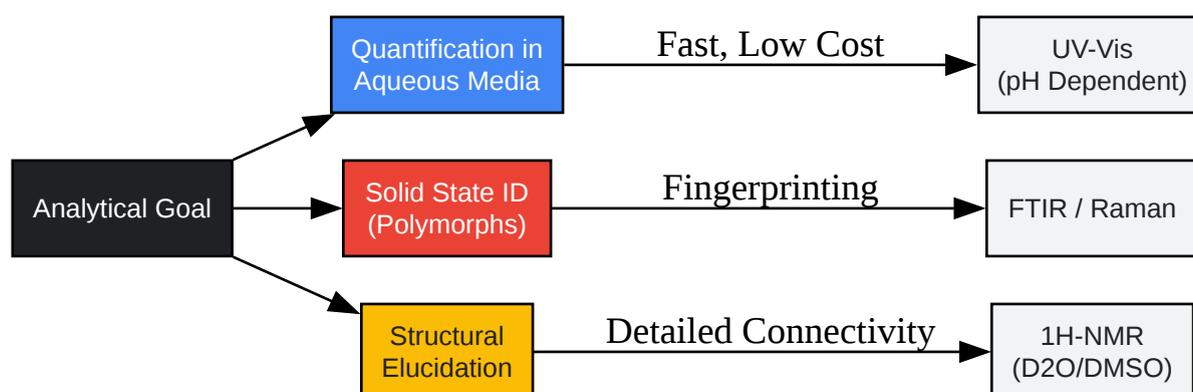
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## Executive Summary & Strategic Context

In drug development, distinguishing between Nicotinic Acid (NA, Niacin) and its amide derivative, Nicotinamide (NAM), is a critical quality control (QC) and metabolic tracking requirement. While both are Vitamin B3 vitamers and precursors to Nicotinamide Adenine Dinucleotide (NAD<sup>+</sup>), their pharmacological profiles differ significantly. NA is a potent lipid-modifying agent causing cutaneous flushing, whereas NAM is cytoprotective without the flushing side effect.

This guide provides a rigorous spectroscopic comparison of NA, NAM, and the structural isomer Isonicotinic Acid (INA). We move beyond basic characterization to explore the causality of spectral shifts driven by electronic environments and protonation states.

## Decision Matrix: Selecting the Right Modality



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Figure 1: Strategic decision tree for selecting spectroscopic methods based on analytical requirements.

## Chemical & Structural Grounding

To interpret spectra accurately, one must understand the electronic environment. The core scaffold is the pyridine ring, an electron-deficient aromatic system.[1]

- Nicotinic Acid (NA): 3-pyridinecarboxylic acid.[2][3] Amphoteric (Pyridine N is basic, pKa ~4.85; Carboxyl is acidic, pKa ~2.07). Exists as a zwitterion in crystalline form.
- Nicotinamide (NAM): 3-pyridinecarboxamide.[4] The carboxyl OH is replaced by an amino group (-NH<sub>2</sub>). The amide group is neutral/weakly basic; the pyridine N remains basic (pKa ~3.35).
- Isonicotinic Acid (INA): 4-pyridinecarboxylic acid. Isomer with para-substitution.

Key Spectroscopic Differentiator: The conversion of the carboxylic acid (-COOH) to an amide (-CONH<sub>2</sub>) dramatically alters the Hydrogen Bonding network (FTIR) and the magnetic shielding of adjacent protons (NMR).

## Spectroscopic Methodologies & Comparative Data

### A. UV-Visible Spectroscopy (Electronic Transitions)

Mechanism: Both molecules exhibit

transitions typical of the pyridine ring (~260 nm). However, the auxochromic effect of the substituents and pH sensitivity differs.

Critical Insight: The absorption spectrum is heavily pH-dependent due to the protonation of the pyridine nitrogen.

- Acidic pH: Protonation of ring N stabilizes the system, causing a bathochromic (red) shift.

- Basic pH: Ionization of carboxylic acid in NA causes a hypsochromic (blue) shift compared to the neutral form.

Table 1: UV-Vis Absorption Maxima (

Compound	Solvent (pH 7.0)	(nm)	Extinction Coeff. ( )	Spectral Notes
Nicotinic Acid	Water	261 - 263	~3100 M <sup>-1</sup> cm <sup>-1</sup>	Distinct shoulder at 268 nm (anionic form).
Nicotinamide	Water	261 - 262	~2800 M <sup>-1</sup> cm <sup>-1</sup>	Secondary band at ~210 nm (Amide n ).
Isonicotinic Acid	Water	263	~3300 M <sup>-1</sup> cm <sup>-1</sup>	Slightly more intense due to para-conjugation.

## B. FTIR Spectroscopy (Vibrational Fingerprinting)

Mechanism: IR is the gold standard for distinguishing the functional group transformation (Acid Amide).

- Nicotinic Acid: Characterized by the "fermi resonance" of the carboxylic acid O-H stretch and the C=O stretch. In solid state, it often exists as zwitterionic dimers.
- Nicotinamide: Exhibits the characteristic "Amide I" and "Amide II" bands and a distinct doublet for the primary amine (-NH<sub>2</sub>) stretching.

Table 2: Diagnostic FTIR Bands (Solid State - KBr)

Vibrational Mode	Nicotinic Acid (cm <sup>-1</sup> )	Nicotinamide (cm <sup>-1</sup> )	Differentiating Feature
O-H / N-H Stretch	2500–3300 (Broad, O-H)	3360, 3160 (Doublet, N-H)	NAM shows sharp doublet (asymmetric/symmetric NH <sub>2</sub> stretch). NA shows broad H-bonded OH.
C=O Stretch	1690–1710 (Carboxylic)	1670–1690 (Amide I)	Amide I is typically lower frequency due to resonance.
Ring C=N / C=C	1590, 1570	1615, 1590	NAM often shows Amide II (N-H bend) overlap here.
C-O Stretch	1280–1300	N/A	Diagnostic for Acid.

## C. <sup>1</sup>H-NMR Spectroscopy (Structural Connectivity)

Mechanism: The chemical shift (

) is sensitive to the electron-withdrawing nature of the substituent at position 3. The -COOH group is more electron-withdrawing than -CONH<sub>2</sub>, generally deshielding ring protons more.

Table 3: <sup>1</sup>H-NMR Chemical Shifts (400 MHz, D<sub>2</sub>O)

Proton Position	Nicotinic Acid (ppm)	Nicotinamide (ppm)	Coupling Pattern (Hz)
H2 (Ortho to N/Sub)	9.15	8.90	Singlet (broad) or doublet (Hz)
H6 (Ortho to N)	8.83	8.70	Doublet of Doublets (Hz)
H4 (Para to N)	8.30	8.20	Doublet of Triplets (Hz)
H5 (Meta to N)	7.60	7.55	Doublet of Doublets (Hz)
Exchangeable	N/A (Exchanges with D2O)	N/A (Exchanges)	In DMSO-d6, NAM shows broad singlets at 7.6 & 8.2 (Amide NH2).

## Experimental Protocols

### Protocol A: Self-Validating UV-Vis pH Titration

Objective: Determine the pKa and isosbestic point of Nicotinic Acid.

- Stock Preparation: Dissolve 12.3 mg Nicotinic Acid in 100 mL ultrapure water (1 mM).
- Working Standards: Prepare three 10 mL aliquots.
  - Sample A (Acidic): Add 100  $\mu$ L 1M HCl (pH ~2).
  - Sample B (Neutral): Unmodified (pH ~4-5).

- Sample C (Basic): Add 100 L 1M NaOH (pH ~10).
- Acquisition:
  - Baseline correction: Run blank with corresponding solvent matrix.
  - Scan Range: 200–400 nm.<sup>[5]</sup> Scan Speed: Medium.
- Validation Check: The spectra of the three samples should intersect at a specific wavelength (Isosbestic point ~276 nm). If they do not intersect at a single point, check for contamination or concentration errors.

## Protocol B: <sup>1</sup>H-NMR Differentiation in DMSO-d<sub>6</sub>

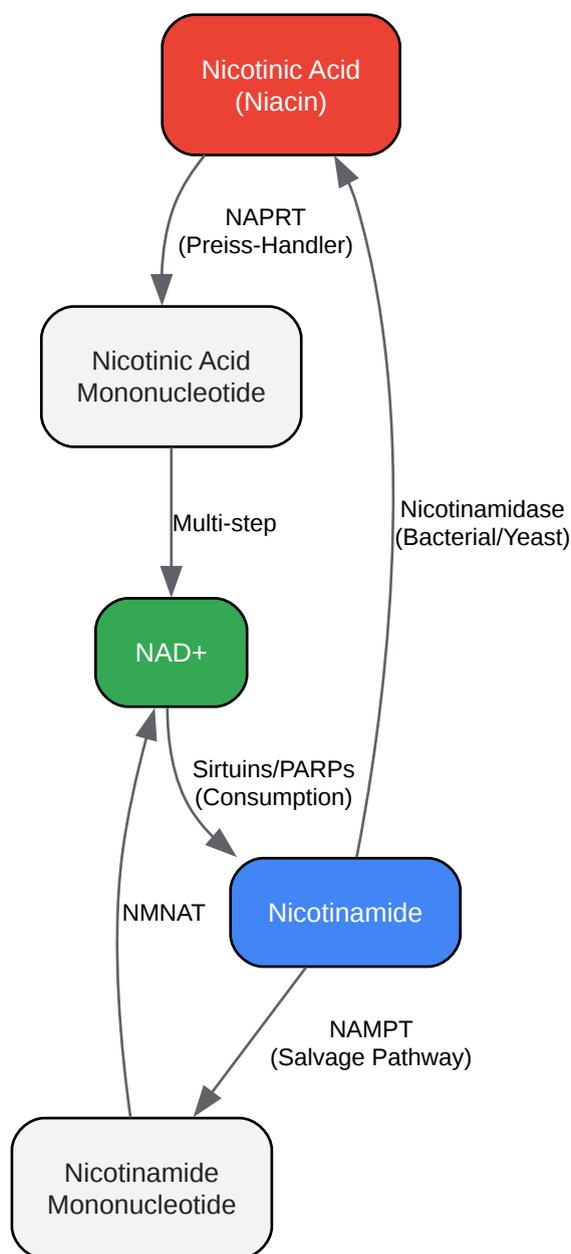
Objective: Observe non-exchangeable amide protons to confirm Nicotinamide identity.

- Sample Prep: Weigh 5-10 mg of sample into a clean vial.
- Solvation: Add 600 L DMSO-d<sub>6</sub>. (Note: Use DMSO instead of D<sub>2</sub>O to prevent Deuterium exchange with Amide protons).
- Acquisition:
  - Pulse Sequence: Standard zg30 or proton.
  - Scans: 16 (Sufficient for >5 mg).
  - Relaxation Delay (D1): 1.0 s.
- Data Processing:
  - Reference the residual DMSO pentet to 2.50 ppm.
  - Validation Check: Look for two broad singlets between 7.5–8.5 ppm. Their presence confirms the Amide (-CONH<sub>2</sub>) group. Their absence indicates Nicotinic Acid (COOH).

proton is usually very broad/invisible or >11 ppm).

## Biological Pathway Visualization

Understanding the interconversion of these analogs is vital for drug design targeting NAD<sup>+</sup> salvage pathways.



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Figure 2: Metabolic relationship between Niacin (NA) and Nicotinamide (NAM) in NAD<sup>+</sup> synthesis.

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